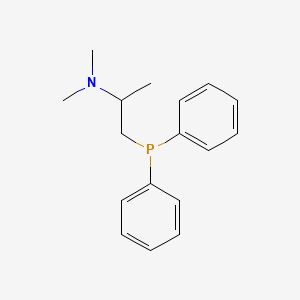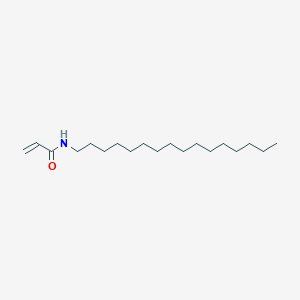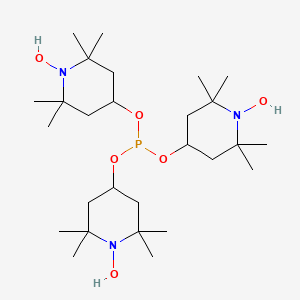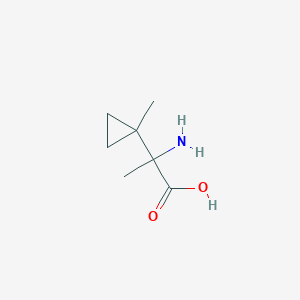
(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
Overview
Description
(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid is a chiral compound widely used in organic synthesis and medicinal chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under a variety of conditions and its ease of removal when no longer needed.
Preparation Methods
The synthesis of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of reactions, often starting from simpler organic molecules.
Introduction of the Boc group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclohexane ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups, leading to the formation of various derivatives.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the preparation of peptides and other biologically active compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. When the protecting group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar compounds include:
(1R,3S)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(1R,3S)-3-(tert-Butoxycarbonylamino)cycloheptanecarboxylic Acid: Similar structure but with a cycloheptane ring.
(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid lies in its specific ring size and functional groups, which confer distinct reactivity and stability properties .
Properties
IUPAC Name |
(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGHMGKJNZTKGF-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222530-33-8 | |
| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)

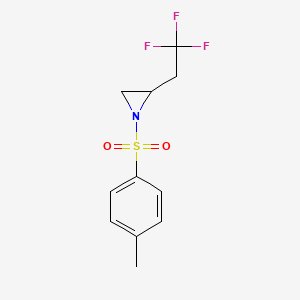
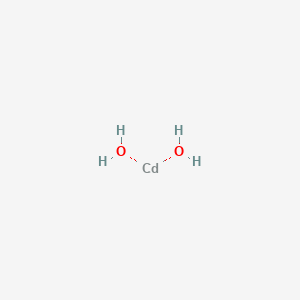
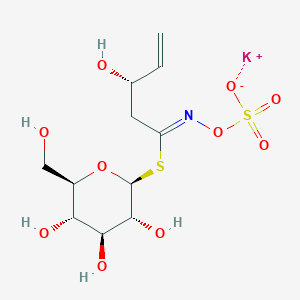
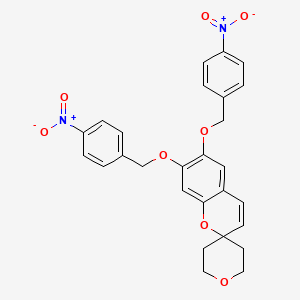

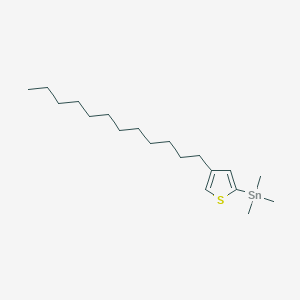
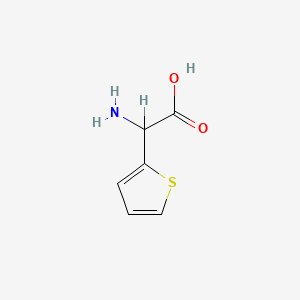
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
